molecular formula C18H21N3O4 B4514293 methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate

methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate

Cat. No.: B4514293
M. Wt: 343.4 g/mol
InChI Key: GZGOORBWMHIBMZ-UHFFFAOYSA-N
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Description

Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a phthalazine ring fused with a piperidine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps. One common method starts with the chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate to produce (4-benzyl-1-oxo-1H-phthalazin-2-yl)methyl acetate . This intermediate is then subjected to hydrazinolysis to yield the corresponding hydrazide, which is further reacted with various reagents to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various alkylated or acylated derivatives.

Scientific Research Applications

Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells . The compound binds to the active site of EGFR, blocking its activity and triggering cell death pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzyl-1-oxophthalazin-2(1H)-yl)methyl acetate
  • (4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid

Uniqueness

Methyl {1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidin-4-yl}acetate stands out due to its unique combination of a phthalazine ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[1-[2-(1-oxophthalazin-2-yl)acetyl]piperidin-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-25-17(23)10-13-6-8-20(9-7-13)16(22)12-21-18(24)15-5-3-2-4-14(15)11-19-21/h2-5,11,13H,6-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGOORBWMHIBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.